molecular formula C21H29ClN4O7 B12377028 Thalidomide-5-NH-PEG3-NH2 (hydrochloride)

Thalidomide-5-NH-PEG3-NH2 (hydrochloride)

Cat. No.: B12377028
M. Wt: 484.9 g/mol
InChI Key: VCNANDVZHBZWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-5-NH-PEG3-NH2 (hydrochloride) is a compound based on Thalidomide, a well-known drug. This compound is a cereblon ligand that recruits CRBN proteins. It can be connected to the target protein ligand through a linker to form a PROTAC molecule, such as THAL-SNS-032 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) involves the modification of Thalidomide to introduce a PEG3 linker and an amine group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-NH-PEG3-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) that can be used for different scientific applications .

Scientific Research Applications

Thalidomide-5-NH-PEG3-NH2 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) involves the recruitment of CRBN proteins. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins. This process is facilitated by the formation of a PROTAC molecule, which brings the target protein and the E3 ligase into close proximity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5-NH-PEG3-NH2 (hydrochloride) is unique due to its specific PEG3 linker, which provides optimal flexibility and stability for the formation of PROTAC molecules. This makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C21H29ClN4O7

Molecular Weight

484.9 g/mol

IUPAC Name

5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C21H28N4O7.ClH/c22-5-7-30-9-11-32-12-10-31-8-6-23-14-1-2-15-16(13-14)21(29)25(20(15)28)17-3-4-18(26)24-19(17)27;/h1-2,13,17,23H,3-12,22H2,(H,24,26,27);1H

InChI Key

VCNANDVZHBZWEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN.Cl

Origin of Product

United States

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